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molecular formula C6H5Br2NO B1346563 4-Amino-2,6-dibromophenol CAS No. 609-21-2

4-Amino-2,6-dibromophenol

Cat. No. B1346563
M. Wt: 266.92 g/mol
InChI Key: HFYPXERYZGFDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

4-Amino-2,6-dibromo-phenol (14.13 g, 52.9 mmol) was dissolved in acetone (425 mL) to give a dark brown solution. Potassium carbonate (21.95 g, 158.8 mmol) was added followed by iodomethane (3.46 mL, 55.6 mmol). The mixture was stirred at rt overnight. The acetone was removed under reduced pressure and the residue partitioned between EtOAc and water. Sodium metabisulphite and brine were added to aid separation of the layers. The mixture was extracted into EtOAc (4×150 mL). The combined organic layers were washed with sodium metabisuphite solution (saturated, aqueous) then brine, dried over Na2SO4 and concentrated under reduced pressure. A dark brown oil was obtained which crystallised upon standing. The mixture was purified by chromatography, Biotage SP4, 330 g Si cartridge, 20% EtOAc in cyclohexane. The relevant fractions were combined to give the desired compound as a brown solid, 11.31 g (76%). m/z: 280.03/282.00/284.02 [M+H]+.
Quantity
14.13 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
21.95 g
Type
reactant
Reaction Step Two
Quantity
3.46 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([OH:9])=[C:4]([Br:10])[CH:3]=1.[C:11](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[Br:8][C:6]1[CH:7]=[C:2]([CH:3]=[C:4]([Br:10])[C:5]=1[O:9][CH3:11])[NH2:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
14.13 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1)Br)O)Br
Name
Quantity
425 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
21.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
3.46 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark brown solution
CUSTOM
Type
CUSTOM
Details
The acetone was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and water
ADDITION
Type
ADDITION
Details
Sodium metabisulphite and brine were added
CUSTOM
Type
CUSTOM
Details
separation of the layers
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into EtOAc (4×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sodium metabisuphite solution (saturated, aqueous)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
A dark brown oil was obtained which
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
The mixture was purified by chromatography, Biotage SP4, 330 g Si cartridge, 20% EtOAc in cyclohexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(N)C=C(C1OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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